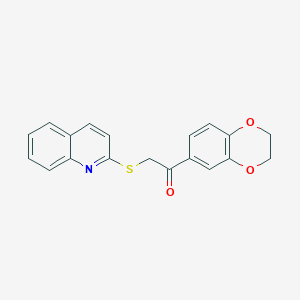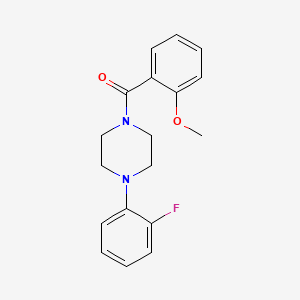
2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol
描述
2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol, also known as DMCTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMCTP belongs to the class of phenylthiohydantoin derivatives and has been shown to exhibit a range of interesting biochemical and physiological effects.
作用机制
The exact mechanism of action of 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol is not fully understood. However, studies have shown that 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol can interact with various proteins and enzymes in the body, including caspase-3, cyclooxygenase-2, and nuclear factor kappa B. 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol has been shown to exhibit a range of interesting biochemical and physiological effects. Studies have shown that 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol can induce apoptosis in cancer cells, inhibit the activity of cyclooxygenase-2, and exhibit anti-inflammatory effects. 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol has also been shown to exhibit antioxidant properties and has been studied for its potential use in treating oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol has also been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further research. However, one of the limitations of 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol. One area of research involves the use of 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol as an anti-cancer agent. Further studies are needed to determine the exact mechanism of action of 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol and to optimize its efficacy and safety as a cancer treatment. Another area of research involves the use of 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol as an anti-inflammatory agent. Further studies are needed to determine the potential use of 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol in treating inflammatory diseases such as rheumatoid arthritis. Finally, further studies are needed to explore the potential use of 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol in treating oxidative stress-related diseases.
合成方法
The synthesis of 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol involves the reaction of 2,6-dimethoxyphenol with 4-morpholinylcarbonyl chloride in the presence of triethylamine. The resulting product is then treated with thiourea and sodium hydroxide to obtain 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol. The synthesis process is relatively straightforward and can be carried out in a laboratory setting with ease.
科学研究应用
2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol has been extensively studied for its potential therapeutic applications. One of the most promising areas of research involves the use of 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol as an anti-cancer agent. Studies have shown that 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol can induce apoptosis in cancer cells by activating the caspase-3 pathway. 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol has also been shown to exhibit anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
(4-hydroxy-3,5-dimethoxyphenyl)-morpholin-4-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-16-10-7-9(8-11(17-2)12(10)15)13(19)14-3-5-18-6-4-14/h7-8,15H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPABHREUMPPOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=S)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983343 | |
| Record name | 2,6-Dimethoxy-4-[(morpholin-4-yl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24783866 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-((4-Hydroxy-3,5-dimethoxyphenyl)thioxomethyl)morpholine | |
CAS RN |
64709-43-9 | |
| Record name | Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)thioxomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064709439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethoxy-4-[(morpholin-4-yl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-chloro-2-(1-piperidinyl)phenyl]-3-fluorobenzamide](/img/structure/B5855508.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]piperidine](/img/structure/B5855514.png)
![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5855521.png)
![3-amino-4,6-dimethyl-N-2-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5855533.png)
![N-[3-(hydrazinocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B5855537.png)



![methyl 4,5-dimethoxy-2-[(1-piperidinylacetyl)amino]benzoate](/img/structure/B5855558.png)
![2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5855566.png)
![2-[(4-chloro-1-naphthyl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B5855579.png)


